REACTION_CXSMILES
|
[Si]([NH:8][C:9]1[N:10]=[C:11]([Cl:21])[C:12]2[CH:17]=[CH:16][N:15]([CH:18]([CH3:20])[CH3:19])[C:13]=2[N:14]=1)(C(C)(C)C)(C)C.I[CH2:23][CH2:24][CH3:25].[H-].[Na+].Cl>CN(C=O)C.CCOCC.O>[CH2:23]([NH:8][C:9]1[N:10]=[C:11]([Cl:21])[C:12]2[CH:17]=[CH:16][N:15]([CH:18]([CH3:19])[CH3:20])[C:13]=2[N:14]=1)[CH2:24][CH3:25] |f:2.3|
|
Name
|
2-(t-butyl-dimethylsilanyl)amino-4-chloro-7-i-propyl-pyrrolo[2,3-d]pyrimidine
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)NC=1N=C(C2=C(N1)N(C=C2)C(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a brine solution (50 mL), and lastly, dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
a yellow oily residue was isolated (6.5 g)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with EtOAc (200 mL) and 1N NaOH (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a brine solution (150 mL) and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvents in vacuo and the residue was purified by flash column chromatography (PE/EtOAc=10/1 to 5/1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC=1N=C(C2=C(N1)N(C=C2)C(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |